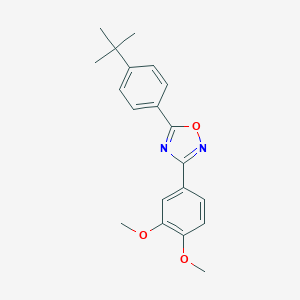![molecular formula C14H19N3O2S B399247 N-[4-({[(3-methylbutanoyl)amino]carbothioyl}amino)phenyl]acetamide](/img/structure/B399247.png)
N-[4-({[(3-methylbutanoyl)amino]carbothioyl}amino)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({[(3-methylbutanoyl)amino]carbothioyl}amino)phenyl]acetamide is a synthetic organic compound with a molecular formula of C14H19N3O4S2 This compound is known for its unique chemical structure, which includes an acetylamino group, a phenyl ring, and a carbamothioyl group attached to a 3-methylbutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(3-methylbutanoyl)amino]carbothioyl}amino)phenyl]acetamide typically involves the following steps:
Formation of the Acetylamino Group: The starting material, 4-aminophenyl, is acetylated using acetic anhydride in the presence of a base such as pyridine to form 4-(acetylamino)phenyl.
Introduction of the Carbamothioyl Group: The acetylated product is then reacted with thiophosgene (CSCl2) to introduce the carbamothioyl group, forming 4-(acetylamino)phenyl isothiocyanate.
Coupling with 3-Methylbutanamide: Finally, the isothiocyanate intermediate is coupled with 3-methylbutanamide under mild conditions to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(3-methylbutanoyl)amino]carbothioyl}amino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl groups to alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
N-[4-({[(3-methylbutanoyl)amino]carbothioyl}amino)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-({[(3-methylbutanoyl)amino]carbothioyl}amino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-methylbutanamide
- N-{[4-(acetylamino)sulfonyl]phenyl}carbamothioyl-3-methylbutanamide
- N-[4-({[(3-methylbutanoyl)amino]carbothioyl}amino)phenyl]acetamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H19N3O2S |
|---|---|
Molecular Weight |
293.39g/mol |
IUPAC Name |
N-[(4-acetamidophenyl)carbamothioyl]-3-methylbutanamide |
InChI |
InChI=1S/C14H19N3O2S/c1-9(2)8-13(19)17-14(20)16-12-6-4-11(5-7-12)15-10(3)18/h4-7,9H,8H2,1-3H3,(H,15,18)(H2,16,17,19,20) |
InChI Key |
ZQYZADVXQODNQY-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methylbutanamide](/img/structure/B399164.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-N'-(3-methylbutanoyl)thiourea](/img/structure/B399167.png)

![methyl 4-{[(hexanoylamino)carbothioyl]amino}benzoate](/img/structure/B399171.png)

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-N'-hexanoylthiourea](/img/structure/B399174.png)
![N-[(4-acetylphenyl)carbamothioyl]hexanamide](/img/structure/B399176.png)
![5-{(4-ethoxyphenyl)[4-hydroxy-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]methyl}-6-hydroxy-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B399177.png)
![5-{(4-butoxyphenyl)[4-hydroxy-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]methyl}-6-hydroxy-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B399178.png)
![5-{[4-(allyloxy)phenyl][4-hydroxy-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]methyl}-6-hydroxy-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B399179.png)
![5-{(2-ethoxyphenyl)[4-hydroxy-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]methyl}-6-hydroxy-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B399181.png)
![3-methyl-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}butanamide](/img/structure/B399182.png)
![5-{(3-ethoxy-4-hydroxyphenyl)[4-hydroxy-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]methyl}-6-hydroxy-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B399187.png)

